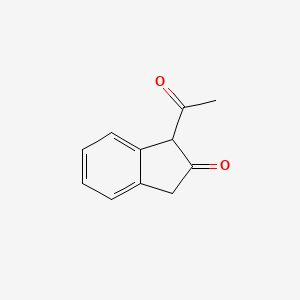
Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide, commonly referred to as Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2, is a peptide compound with a specific sequence of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with additives like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt).
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol groups .
科学研究应用
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein folding, stability, and interactions.
Medicine: The peptide has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Chemistry: It is utilized in the synthesis of complex peptide structures and in the study of peptide chemistry.
Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques
作用机制
The mechanism of action of Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering signal transduction pathways, influencing gene expression, or affecting cellular processes .
相似化合物的比较
Similar Compounds
Acetyl-Serine-Tyrosine-Serine-Methionine-Glutamic Acid-Histidine-Phenylalanine-Arginine-Tryptophan-Glycine-Lysine-Proline-Valine-NH2:
Acetyl-Aspartic Acid-Glycine-Serine and Acetyl-Aspartic Acid-Proline-Leucine-Glycine-NH2: These peptides have different sequences but are synthesized using similar methods
Uniqueness
Acetyl-Lysyl-Prolyl-Seryl-Seryl-Prolyl-Prolyl-Glutamyl-Glutamic Acid Amide is unique due to its specific sequence and the biological activities it exhibits. Its ability to interact with specific molecular targets and pathways distinguishes it from other peptides with different sequences .
属性
分子式 |
C39H62N10O15 |
|---|---|
分子量 |
911.0 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
NJSODKGEFNFGRI-PJYAFMLMSA-N |
手性 SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
规范 SMILES |
CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)








